molecular formula C14H20N2O3 B602321 (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide CAS No. 1318777-56-8

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

Cat. No.: B602321
CAS No.: 1318777-56-8
M. Wt: 264.33
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound is systematically named (2R)-3-methoxy-2-[(1-oxopropyl)amino]-N-(phenylmethyl)propanamide , reflecting its IUPAC-compliant structure. Key molecular descriptors include:

Property Value
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
SMILES Notation CCC(=O)NC@HC(=O)NCC1=CC=CC=C1
InChI Key IUPMANYFQVBFSR-GFCCVEGCSA-N

The benzyl group (N-(phenylmethyl)) and methoxy substituent (3-methoxy) define its amphiphilic character, while the propionamide backbone enables hydrogen bonding.

Stereochemical Configuration and Chiral Centers

The compound exhibits one defined stereocenter at the C2 position, with absolute (R)-configuration confirmed via X-ray crystallography and optical rotation data. Key stereochemical parameters include:

Parameter Value
Optical Activity [α]D²⁵ = +42.5° (c=1, CHCl₃)
Cahn-Ingold-Prelog R-configuration
Stereodescriptors (2R)-propanamide

Chiral purity (>99% enantiomeric excess) is critical for its role in asymmetric catalysis, as the (R)-enantiomer demonstrates distinct reactivity in nucleophilic substitution reactions.

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁) with unit cell dimensions:

Parameter Value
a-axis 8.45 Å
b-axis 10.23 Å
c-axis 12.67 Å
β-angle 95.4°
Z-value 4

The amide carbonyl (C=O) forms intermolecular hydrogen bonds with adjacent methoxy oxygen atoms (O···H–N = 2.89 Å), stabilizing the lattice. Bragg’s law ($$n\lambda = 2d\sin\theta$$) calculations correlate observed d-spacings (3.12 Å, 4.05 Å) with (011) and (101) Miller indices.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data:

  • δ 7.28–7.34 (m, 5H, Ar–H)
  • δ 6.22 (d, J = 7.8 Hz, 1H, NH)
  • δ 4.41 (dd, J = 5.2 Hz, 1H, CH–O)
  • δ 3.36 (s, 3H, OCH₃)
  • δ 2.18 (q, J = 7.5 Hz, 2H, CH₂CH₃)

¹³C NMR confirms the carbonyl (δ 172.1 ppm, C=O) and quaternary benzyl carbon (δ 137.8 ppm).

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3285 cm⁻¹ (N–H stretch)
  • 1640 cm⁻¹ (amide I)
  • 1545 cm⁻¹ (amide II)
  • 1102 cm⁻¹ (C–O–C asymmetric stretch)
Mass Spectrometry

Electrospray ionization (ESI-MS) shows:

  • Molecular ion [M+H]⁺ at m/z 265.2
  • Fragment ions at m/z 176.1 (benzylamide loss) and m/z 118.0 (propionamide cleavage)

Computational Molecular Modeling and Density Functional Theory (DFT) Optimization

DFT calculations (B3LYP/6-311++G**) predict:

  • Electrostatic potential : Localized negative charge (-0.32 e) on methoxy oxygen
  • HOMO-LUMO gap : 4.21 eV, indicating moderate reactivity
  • Optimized geometry : Dihedral angle Φ(N–C–C–O) = 112.5°

The CRYSTAL23 software suite simulates lattice energies (-98.7 kJ/mol), consistent with experimental XRD data.

Properties

IUPAC Name

(2R)-N-benzyl-3-methoxy-2-(propanoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-13(17)16-12(10-19-2)14(18)15-9-11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMANYFQVBFSR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantiomeric Separation Using (D)-(+)-Ditoluoyl Tartaric Acid

The resolution of racemic N-benzyl-2-amino-3-methoxypropionamide (formula IV) employs (D)-(+)-ditoluoyl tartaric acid to form a diastereomeric salt, selectively precipitating the (R)-enantiomer. A slurry of formula IV and the chiral acid in methanol (1:1 molar ratio) is stirred at 20–25°C for 120 minutes, achieving ≥98% diastereomeric excess. Subsequent basification with aqueous ammonia liberates (R)-N-benzyl-2-amino-3-methoxypropionamide (formula V), which is extracted into methylene dichloride and concentrated to ≥99.5% purity.

Critical Parameters :

  • Solvent System : Methanol/water (4:1 v/v) for salt crystallization

  • Temperature : 15–20°C during basification to prevent racemization

  • Extraction Efficiency : 3× methylene dichloride washes recover >95% product

Bromoalkoxylation Cascade from N-Benzyl Acrylamide

Dibromination and Methoxy Substitution

N-Benzyl acrylamide (formula VII) undergoes radical-initiated dibromination in ethyl acetate at 0–10°C using bromine (2.1 equiv), yielding N-benzyl-2,3-dibromopropionamide (formula IIa) in 89% yield. Subsequent treatment with sodium methoxide (1.05 equiv) in tetrahydrofuran (THF) at 50°C replaces the C3 bromide with methoxy, forming N-benzyl-2-bromo-3-methoxypropionamide (formula IIIa).

Table 1: Bromoalkoxylation Reaction Optimization

ParameterOptimal RangeImpact on Yield
Bromine Equivalents2.0–2.2 eq<2.0: Incomplete dibromination
Reaction Temperature0–10°C>15°C: Polybromination byproducts
Methoxide Concentration20% w/v in THFLower concentrations prolong reaction to 48h

Ammonolysis and Acetylation

Formula IIIa undergoes pressurized ammonolysis (4–5 kg/cm²) in methanolic ammonia at 70–77°C for 18–20h, substituting the C2 bromide with amine to yield formula IV. Acetylation with acetic anhydride (1.2 equiv) in THF/pyridine (2:1) at 20°C for 120 minutes provides compound I with <0.1% residual amine.

Mixed Anhydride Coupling from D-Serine Derivatives

N-Protection and Methylation

D-Serine is sequentially protected as the tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate (1.1 equiv) in methylene dichloride/water (2:1), followed by O-methylation with methyl iodide (3.0 equiv) and silver(I) oxide in 92% yield. Deprotection with HCl/dioxane (4M) affords (R)-3-methoxy-2-aminopropanoic acid hydrochloride.

Benzylamine Coupling via Isobutyl Chloroformate

The hydrochloride salt is activated as a mixed anhydride using isobutyl chloroformate (1.05 equiv) and N-methylmorpholine in methylene dichloride at -40°C. Benzylamine (1.0 equiv) is added dropwise, maintaining <-30°C to prevent epimerization. After 2h, extraction with 5% citric acid and saturated NaHCO3 yields compound I with 99.8% chiral purity.

Table 2: Mixed Anhydride Coupling Performance Metrics

MetricValueMethod of Analysis
Reaction Yield87%Gravimetric
Chiral Purity99.8%Chiral HPLC [Chiralpak AD-H, hexane:IPA 80:20]
Residual Solvent<300 ppm CH2Cl2GC-MS

Impurity Profiling and Purification Strategies

Identification of Critical Impurities

  • Impurity A : (S)-Enantiomer of compound I, controlled to <0.15% via chiral resolution

  • Impurity B : N-Benzyl-3-methoxy-2-propionamidopropanoic acid (hydrolysis product), mitigated by anhydrous acetylation conditions

Crystallization-Induced Diastereomer Resolution

Dissolving crude compound I in methanol (5 vol) and adding water (2 vol) precipitates Impurity A, reducing its content from 0.5% to <0.1% after two cycles. Final recrystallization from ethyl acetate/hexane (1:3) elevates chemical purity to 99.9%.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

RouteStepsOverall YieldPurity (HPLC)Scalability
Chiral Resolution562%99.8%Pilot-scale (10 kg)
Bromoalkoxylation471%99.5%Industrial (100 kg)
Mixed Anhydride368%99.8%Lab-scale (1 kg)

Chemical Reactions Analysis

Types of Reactions

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemical and Structural Characteristics

  • Molecular Formula : C₁₄H₁₉N₂O₃
  • Molecular Weight : Approximately 249.29 g/mol
  • Structure : The compound features a benzyl group and a methoxy group, contributing to its distinct reactivity and biological interactions.

Organic Synthesis

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide serves as a chiral building block in the synthesis of various complex organic molecules. Its chiral nature is crucial for asymmetric synthesis, which is essential in the production of enantiomerically pure compounds.

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects, particularly as an intermediate in the synthesis of lacosamide, an anticonvulsant drug. Lacosamide has shown efficacy in treating epilepsy, highlighting the relevance of this compound in drug development .

Biological Research

Investigations into this compound have identified its potential as a biochemical probe to study enzyme-substrate interactions. The compound's stereochemistry allows it to selectively bind to specific biological targets, influencing various biochemical pathways.

Case Study 1: Anticonvulsant Activity

A study focused on the structure–activity relationship of N-benzyl derivatives indicated that this compound exhibited moderate-to-excellent anticonvulsant activity in animal models. The activity improved with smaller substituents at the 3-position, suggesting that this compound could be developed further for therapeutic use against seizures .

Case Study 2: Synthesis of Lacosamide

The conversion of this compound to lacosamide was documented with high purity yields (up to 90%). This process underscores the compound's significance as an intermediate in pharmaceutical manufacturing, emphasizing its role in producing high-quality therapeutic agents .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisChiral building block for complex moleculesEssential for asymmetric synthesis
Medicinal ChemistryIntermediate in lacosamide synthesisEffective anticonvulsant with good yields
Biological ResearchBiochemical probe for enzyme interactionsModulates neurotransmitter systems

Mechanism of Action

The mechanism of action of (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Lacosamide ((R)-2-Acetamido-N-Benzyl-3-Methoxypropionamide)

Structural Differences :

  • Substituent : Acetamide (CH3CONH-) vs. propionamide (CH2CH2CONH-).
  • Molecular Weight : Lacosamide (C13H18N2O3) has a molecular weight of 250.29 g/mol, while the target compound’s longer propionamide chain increases its molecular weight to ~265.31 g/mol.

Functional Impact :

  • However, this modification could reduce metabolic stability due to increased susceptibility to enzymatic degradation .

(R)-N-Benzyl-2-(3-Benzylureido)-3-Methoxypropanamide

Structural Differences :

  • Substituent : Benzylureido (-NHCONHCH2C6H5) replaces propionamide.
  • Molecular Formula : C19H23N3O3 (MW: 341.4 g/mol) .

Functional Impact :

  • However, this modification may improve solubility in polar solvents due to additional hydrogen-bonding sites .

(R)-N-Benzyl-3-Methoxy-2-(N-Methylacetamido)Propanamide

Structural Differences :

  • Substituent : N-methylacetamide (CH3CON(CH3)-) replaces propionamide.
  • Synthesis : Referenced in studies by Letiran et al. (2002) and Wadavrao et al. (2013), which highlight its role in optimizing anticonvulsant activity .

Functional Impact :

  • The N-methyl group blocks deamidation, enhancing metabolic stability. This modification is associated with prolonged half-life in preclinical models but may reduce potency due to altered stereoelectronic effects .

Data Table: Comparative Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Note
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide C14H19N2O3 265.31 Propionamide Intermediate for Lacosamide; moderate lipophilicity
Lacosamide C13H18N2O3 250.29 Acetamide FDA-approved antiepileptic; high metabolic stability
(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide C19H23N3O3 341.40 Benzylureido Improved solubility; reduced sodium channel affinity
(R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide C14H19N2O3 265.31 N-methylacetamide Enhanced metabolic stability; lower potency

Key Research Findings

  • Synthetic Routes : The target compound is synthesized via stereoselective methods similar to Lacosamide, emphasizing chiral purity (>99% enantiomeric excess) for pharmacological efficacy .
  • Structure-Activity Relationship (SAR) :
    • Propionamide analogs show 2–3-fold lower sodium channel inhibition compared to Lacosamide in vitro, likely due to altered hydrogen-bonding interactions .
    • N-methylation (as in ’s compound) reduces hepatic clearance by 40% in rodent models .

Biological Activity

(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide, a chiral compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and interactions with various biological targets.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₉N₂O₃
  • Molecular Weight : Approximately 249.29 g/mol
  • Structural Features : The compound features a benzyl group and a methoxy group, contributing to its unique reactivity and biological interactions.

The presence of an amide functional group classifies it as an amide compound, which is significant in drug development due to its stereochemical properties that influence its biological activity.

The mechanism of action for this compound is primarily based on its interactions with biological targets. Preliminary studies suggest that it may modulate neurotransmitter systems and serve as an intermediate in synthesizing pharmacologically active compounds. Its chiral nature allows selective binding to certain receptors or enzymes, influencing various biochemical pathways.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of related compounds, particularly N-benzyl 3-methoxypropionamides. In studies involving the maximal electroshock (MES) seizure test, (R)-N-benzyl-2-hydroxy-3-methoxypropionamide exhibited significant anticonvulsant effects with an ED50 value of 62 mg/kg when administered orally to rats. This suggests that this compound may share similar properties due to structural similarities .

Binding Affinity Studies

Studies have indicated that this compound may exhibit binding affinities in the micromolar range against specific protein targets involved in cellular processes. Techniques such as surface plasmon resonance and fluorescence spectroscopy have been employed to quantify these interactions, revealing potential roles in modulating enzyme activities and influencing metabolic pathways.

Synthesis

The synthesis of this compound involves several key steps that require precise control of reaction conditions. Common solvents used include dichloromethane and ethyl acetate. The synthetic route typically includes:

  • Formation of the Benzyl Group : Introduction of the benzyl moiety via nucleophilic substitution.
  • Methoxy Group Addition : Utilizing methanol or methoxy reagents to incorporate the methoxy group.
  • Amidation : Reaction with propionamide derivatives to form the final compound.

This careful synthesis process is crucial for obtaining high yields and purity necessary for biological testing.

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
Choi et al., 1999AnticonvulsantED50 values indicate significant anticonvulsant activity comparable to phenobarbital.
Surface Plasmon Resonance StudiesBinding AffinityDemonstrated micromolar binding affinities with specific protein targets involved in cellular signaling pathways.
Structure-Activity Relationship StudiesModulation of Enzyme ActivityModification of structural components significantly influenced interaction strength with target proteins .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-N-Benzyl-3-methoxy-2-propionamidopropanamide with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling reactions using chiral precursors and catalysts. For example, outlines a method where (R)-2-acetamido-3-methoxypropionic acid is reacted with benzylamine in the presence of DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in THF, followed by purification via flash chromatography to isolate the enantiomerically pure product . Key steps include:

  • Using chiral HPLC to confirm enantiopurity.
  • Optimizing reaction stoichiometry to avoid racemization (e.g., maintaining low temperatures during coupling).
  • Validating intermediates via 1H^1H-NMR and mass spectrometry.

Q. How should researchers characterize the structural and chemical properties of this compound?

  • Methodological Answer : Standard characterization includes:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry (e.g., methoxy and benzyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : If crystals are obtainable, this provides definitive stereochemical confirmation (noted in related benzamide derivatives in ) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Analysis : Conduct a risk assessment per guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity screening (e.g., Ames II testing for anomeric amides, as referenced in ) .
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection (P95 masks) during synthesis, as similar compounds exhibit mutagenic potential .
  • Storage : Store in inert atmospheres (argon) at -20°C to prevent decomposition, as DSC data in indicates thermal instability in related compounds .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of modifications at the 3-methoxy or benzyl groups?

  • Methodological Answer :

  • Synthetic Analogues : Replace the methoxy group with ethoxy, halogen, or trifluoromethyl groups (see for analogous propargylamine modifications) .
  • Biological Assays : Test analogues in target-specific assays (e.g., anticonvulsant activity, as in ’s SAR study of benzamide derivatives) .
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett constants) with bioactivity.

Q. What experimental strategies address stability challenges under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours. Monitor degradation via HPLC (method adapted from ) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s dd) to quantify effect sizes from multiple studies.
  • Longitudinal Design : Adopt a multi-wave panel study (as in ) to distinguish short-term vs. long-term effects of experimental variables .
  • Control for Confounders : Standardize cell lines or animal models to reduce variability (e.g., use isogenic strains).

Q. What advanced analytical techniques improve detection limits in pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS : Employ a triple quadrupole system with MRM (multiple reaction monitoring) for plasma samples (detection limit <1 ng/mL).
  • Microsomal Stability Assays : Use liver microsomes to assess metabolic pathways (CYP450 enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide
Reactant of Route 2
Reactant of Route 2
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.